Toxin III, cyanobacterium

Description

Systematic Identification and Recognized Synonyms of Toxin III

Toxin III is a member of the microcystin (B8822318) family of toxins, which are cyclic heptapeptides produced by various species of cyanobacteria. wikipedia.orgresearchgate.net The nomenclature for microcystins can be complex, with names derived from the producing organism or from structural variations. Initially, these toxins were referred to as "cyanoginosins," a name derived from "cyanobacteria" and the species Microcystis aeruginosa. wikipedia.orgrsc.org

The specific compound referred to as Toxin III is more systematically identified as a variant of Microcystin-RR. Its recognized chemical name is [D-Asp³]microcystin-RR , which is also known by the synonym 3-desmethylmicrocystin RR . who.int This indicates a modification at the third amino acid position of the standard Microcystin-RR structure. Another synonym that has been used for this compound is Microcystin D . who.int

| Name Type | Name |

|---|---|

| Systematic Name | [D-Asp³]microcystin-RR |

| Common Synonym | 3-desmethylmicrocystin RR |

| Other Synonym | Microcystin D |

| General Class Name | Cyanoginosin |

Structural Frameworks of Microcystins and the Specific Configuration of Toxin III

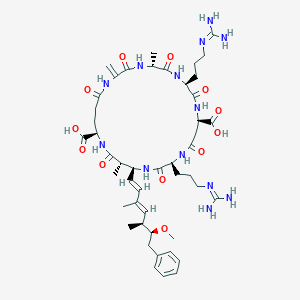

Microcystins are defined by a common monocyclic heptapeptide (B1575542) structure. researchgate.netresearchgate.net This framework is composed of seven amino acids with the general structure: cyclo-(D-Ala¹)-X²-(D-MeAsp³)-Z⁴-Adda⁵-(D-Glu⁶)-Mdha⁷ . mdpi.com

Key features of this framework include:

A Cyclic Structure : The seven amino acids are linked in a ring. wikipedia.org

Variable Amino Acids : The majority of the structural diversity among the more than 250 known microcystin variants arises from differences in the two L-amino acids at positions X² and Z⁴. wikipedia.orgwikipedia.org The specific amino acids at these positions are used for nomenclature, such as Microcystin-LR, where X is Leucine (L) and Z is Arginine (R). mdpi.com

Uncommon Amino Acids : The structure contains several non-proteinogenic amino acids that are crucial to its function. wikipedia.org These include D-erythro-β-methyl-isoaspartic acid (D-MeAsp) at position 3, N-methyldehydroalanine (Mdha) at position 7, and the unique C₂₀ β-amino acid Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) at position 5. mdpi.com

The specific configuration of Toxin III ([D-Asp³]microcystin-RR) is defined by the following characteristics:

The variable amino acid at position X² is Arginine (R) .

The variable amino acid at position Z⁴ is Arginine (R) .

The key modification is at position 3, where the D-erythro-β-methyl-isoaspartic acid (D-MeAsp) residue is demethylated, resulting in D-Aspartic acid (D-Asp) . who.int

Therefore, the precise structure of Toxin III is cyclo-(D-Ala¹)-L-Arg²-(D-Asp³)-L-Arg⁴-Adda⁵-D-Glu⁶-Mdha⁷ .

| Position | Amino Acid Residue | Notes |

|---|---|---|

| 1 | D-Alanine (D-Ala) | Relatively conserved |

| 2 | L-Arginine (L-Arg) | Variable position 'X' |

| 3 | D-Aspartic acid (D-Asp) | Demethylated variant of the common D-MeAsp |

| 4 | L-Arginine (L-Arg) | Variable position 'Z' |

| 5 | Adda | Unique non-proteinogenic β-amino acid |

| 6 | D-Glutamic acid (D-Glu) | Relatively conserved |

| 7 | N-methyldehydroalanine (Mdha) | Uncommon derivative of dehydroalanine |

Phylogenetic Placement of Toxin III-Producing Cyanobacterial Taxa

Cyanobacteria, also known as blue-green algae, are a diverse phylum of photosynthetic bacteria. wikipedia.orgwho.int The production of microcystins, including variants like Toxin III, is not ubiquitous across the phylum but is found sporadically among several distantly related genera. pnas.org This distribution has led to theories that the genes for microcystin synthesis may be ancient and have been lost in many lineages over time, or potentially spread through horizontal gene transfer. pnas.org

The primary cyanobacterial genera known to produce microcystins are:

Microcystis : This is the most common and well-known producer of microcystins. who.intmdpi.com Studies have identified demethylated microcystin variants in blooms of Microcystis aeruginosa. researchgate.net

Planktothrix : This filamentous genus, formerly classified under Oscillatoria, is a significant producer. who.intwikipedia.org Research has specifically detected desmethyl-microcystin RR in field populations dominated by Planktothrix species. oup.com

Anabaena (now also classified as Dolichospermum ): Members of this heterocystous genus are also known toxin producers. who.intepa.gov

Nostoc : This genus is another confirmed producer of microcystins. who.intepa.gov

Oscillatoria : This genus is also frequently cited as containing microcystin-producing strains. mdpi.comepa.gov

From a phylogenetic standpoint, these toxin-producing genera belong to different orders within the cyanobacterial phylum. Microcystis is in the order Chroococcales, while Anabaena, Nostoc, Planktothrix, and Oscillatoria are placed within the orders Nostocales and Oscillatoriales. microbiologyresearch.orgresearchgate.net Modern molecular analyses, often using 16S rRNA gene sequences, have revealed that traditional morphology-based classifications can be misleading. academicjournals.orgnih.gov For example, phylogenetic studies have shown that the genera Anabaena and Aphanizomenon are intermixed and not monophyletic, suggesting a need for taxonomic revision. microbiologyresearch.orgnih.gov Similarly, proposals have been made to unify several Microcystis morphospecies into a single genetic species based on DNA homology. who.int This complexity underscores that the ability to produce Toxin III and other microcystins is a trait distributed across a broad and intricate evolutionary landscape within the cyanobacteria. pnas.org

Structure

2D Structure

Properties

CAS No. |

118389-25-6 |

|---|---|

Molecular Formula |

C47H71N13O12 |

Molecular Weight |

1010.1 g/mol |

IUPAC Name |

(5R,8S,11R,15S,18S,19S,22R)-8,15-bis[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-5,19-dimethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |

InChI |

InChI=1S/C47H71N13O12/c1-25(22-26(2)36(72-6)23-30-12-8-7-9-13-30)16-17-31-27(3)39(63)59-34(44(68)69)18-19-37(61)54-28(4)40(64)55-29(5)41(65)58-33(15-11-21-53-47(50)51)43(67)60-35(45(70)71)24-38(62)56-32(42(66)57-31)14-10-20-52-46(48)49/h7-9,12-13,16-17,22,26-27,29,31-36H,4,10-11,14-15,18-21,23-24H2,1-3,5-6H3,(H,54,61)(H,55,64)(H,56,62)(H,57,66)(H,58,65)(H,59,63)(H,60,67)(H,68,69)(H,70,71)(H4,48,49,52)(H4,50,51,53)/b17-16+,25-22+/t26-,27-,29+,31-,32-,33-,34+,35+,36-/m0/s1 |

InChI Key |

UWKDRDKCWDBPNK-WXJJDZFKSA-N |

SMILES |

CC1C(NC(=O)C(NC(=O)CC(NC(=O)C(NC(=O)C(NC(=O)C(=C)NC(=O)CCC(NC1=O)C(=O)O)C)CCCN=C(N)N)C(=O)O)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |

Isomeric SMILES |

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)C[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)NC(=O)CC[C@@H](NC1=O)C(=O)O)C)CCCN=C(N)N)C(=O)O)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C |

Canonical SMILES |

CC1C(NC(=O)C(NC(=O)CC(NC(=O)C(NC(=O)C(NC(=O)C(=C)NC(=O)CCC(NC1=O)C(=O)O)C)CCCN=C(N)N)C(=O)O)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |

Synonyms |

cyclo-Ala-Arg-isoAsp-Arg-Adda-isoglu-dehydroalanine toxin III, cyanobacterium |

Origin of Product |

United States |

Cyanobacterial Producers and Environmental Distribution of Toxin Iii

Identification of Key Cyanobacterial Genera and Species Associated with Toxin III Production

The primary producer of the specific compound designated "Toxin III" is the freshwater cyanobacterium Microcystis aeruginosa. Current time information in Monterrey, MX.mdpi.com This species is one of the most common bloom-forming and toxic cyanobacteria found worldwide. mdpi.comwikipedia.org

As Toxin III is a type of microcystin (B8822318), it is relevant to consider the broader group of cyanobacteria known to produce these hepatotoxins. Current time information in Monterrey, MX. Microcystins are the most frequently recorded cyanotoxins across the globe. nih.gov The genera most commonly associated with the production of microcystins include:

Microcystis : This genus is the most common producer of microcystins and is frequently responsible for toxic freshwater blooms. wikipedia.orgnih.gov

Anabaena (now largely classified under Dolichospermum) : Various species within this genus are known to synthesize microcystins. Current time information in Monterrey, MX.nih.gov

Planktothrix (formerly Oscillatoria) : This filamentous cyanobacterium is another significant producer of microcystins in aquatic environments. Current time information in Monterrey, MX.nih.gov

Nostoc : Some species of this colonial cyanobacterium are capable of producing microcystins. Current time information in Monterrey, MX.oup.com

Aphanizomenon : This genus is also frequently cited as a producer of microcystins. nih.gov

Oxynema : Strains of this genus have been found to possess the genes required for microcystin production. researchgate.net

It is estimated that between 25% and 75% of all cyanobacterial blooms contain toxic strains capable of producing compounds like microcystins. nih.gov

Global Geographic Occurrence and Aquatic Habitat Distribution of Toxin III-Producing Strains

Cyanobacteria that produce microcystins, including the Toxin III variant, are distributed globally, with reports of their presence on every continent. mdpi.com A review of scientific literature up to 2018 identified major cyanotoxins in 869 freshwater ecosystems across 66 different countries. nih.gov Blooms of Microcystis, the key producer of Toxin III, have been reported in at least 108 countries, with confirmed microcystin production noted in at least 79 of them. wikipedia.org

Specific examples of geographic occurrence include:

Asia : Reports from India have documented the persistent presence and occasional blooms of M. aeruginosa in freshwater ponds in central Kerala. limnology-journal.org In Bangladesh, a survey of 79 ponds found microcystins present in 39 of them. Current time information in Monterrey, MX.

North America : Microcystin-producing genes have been identified in cyanobacteria, such as Oxynema, in the rivers of central Mexico. researchgate.net

Europe : Microcystins are the dominant cyanobacterial toxins found in Portugal. limnetica.com

These toxin-producing strains are predominantly found in freshwater environments. wikipedia.orgmdpi.com Their habitats are diverse and include:

Lakes and Ponds Current time information in Monterrey, MX.limnology-journal.org

Rivers and Streams researchgate.netiarc.fr

Reservoirs iarc.fr

While primarily freshwater organisms, they can also be found in brackish water and have been identified in wastewater treatment plants. limnology-journal.orglimnetica.com The proliferation of these cyanobacteria into massive blooms is often linked to eutrophic (nutrient-rich) conditions in the water bodies. Current time information in Monterrey, MX.mdpi.com

Quantitative Assessment of Toxin III Occurrence in Natural Aquatic Environments

Direct quantitative data exclusively for "Toxin III" (3-desmethylmicrocystin RR) is limited in environmental surveys, which more commonly report total microcystin concentrations or focus on the most prevalent variant, microcystin-LR. However, the assessment of microcystin concentrations in general provides a clear indication of the potential environmental levels of all variants, including Toxin III.

The concentration of microcystins in water is highly variable, depending on the density of the cyanobacterial bloom and environmental conditions. Current time information in Monterrey, MX. In aquatic environments, toxins are primarily contained within the cyanobacterial cells and are released in significant amounts during cell death and lysis (rupture). Current time information in Monterrey, MX.iarc.fr

Reported concentrations of microcystins in natural waters span a wide range:

In water columns where cyanobacteria are present but have not formed dense surface scums, concentrations can be around 100 µg/L . Current time information in Monterrey, MX.

A survey in Bangladesh found that 18 of 79 ponds contained microcystin levels exceeding 100 µg/L . Current time information in Monterrey, MX.

In dense surface scums, where cyanobacterial cells are highly concentrated, toxin levels can reach the range of milligrams per liter. Current time information in Monterrey, MX. Concentrations of 10 to 25 mg/L (equivalent to 10,000 to 25,000 µg/L) have been reported in such scum samples. Current time information in Monterrey, MX.

When measured by the dry weight of the cyanobacterial bloom material, a peak concentration of 7,300 µg per gram has been recorded. oup.com

The following table summarizes the reported concentrations of microcystins in various aquatic environments.

| Environment Type | Reported Concentration | Reference(s) |

| Water Column (no scum) | ~100 µg/L | Current time information in Monterrey, MX. |

| Ponds (Bangladesh) | >100 µg/L | Current time information in Monterrey, MX. |

| Dense Surface Scums | 10-25 mg/L (10,000-25,000 µg/L) | Current time information in Monterrey, MX. |

| Bloom Material (dry weight) | 7,300 µg/g | oup.com |

Environmental Determinants Influencing Toxin Iii Production and Cyanobacterial Bloom Dynamics

Influence of Abiotic Environmental Parameters:

A range of physical and chemical factors in the aquatic environment significantly impacts cyanobacterial growth and the biosynthesis of toxins like Toxin III. wikipedia.orgnih.gov These abiotic parameters can directly affect the metabolic processes of the cyanobacteria or indirectly influence their competitive success over other phytoplankton.

Temperature and Light Intensity Regimes

Temperature and light are fundamental drivers of cyanobacterial photosynthesis and growth, with direct consequences for toxin production. wikipedia.orgnih.gov Generally, rising temperatures, a hallmark of global climate change, are expected to favor the growth of many cyanobacterial species, potentially leading to an increase in the frequency and intensity of toxic blooms. wikipedia.org Studies have shown that different cyanobacterial species have optimal temperature ranges for growth, and temperatures approaching these optima can enhance metabolic activity, including toxin synthesis. mdpi.com For instance, research on various cyanotoxins has demonstrated that toxin production can be maximal at specific temperatures, which may or may not coincide with the optimal temperature for growth. nih.govgriffith.edu.au Some studies suggest that sub-optimal temperatures can sometimes lead to higher toxin quotas (the amount of toxin per cell). nih.govgriffith.edu.au

Light intensity also plays a critical regulatory role. nih.gov While essential for photosynthesis, both insufficient and excessive light can be stressful for cyanobacteria and influence toxin production. Research on anatoxins, a class of neurotoxins that includes Toxin III, has revealed that toxin production can be higher under sub-optimal light conditions. nih.govgriffith.edu.au Conversely, some studies have reported maximum toxin production at supra-optimal light intensities. nih.gov The interplay between light and temperature is also crucial; for example, high temperatures combined with high light intensity might create conditions that favor certain toxin-producing strains. mdpi.com The duration of light exposure, or photoperiod, can also be a factor, with some studies indicating a circadian rhythm in toxin production. griffith.edu.au

Table 1: Influence of Temperature and Light on Cyanotoxin Production (Illustrative Examples)

| Cyanotoxin Class | Producing Organism(s) | Effect of Increased Temperature | Effect of Light Intensity | Reference(s) |

| Anatoxins | Dolichospermum, Aphanizomenon | Can decrease anatoxin-a production despite growth. | Sub-optimal and high light can influence production. | nih.govgriffith.edu.au |

| Microcystins | Microcystis aeruginosa | Production often maximal at 20-25°C; lower at 32°C. | Synthesis often linked to the light period. | griffith.edu.au |

| Nodularins | Nodularia spumigena | Enhanced production at 25–28 °C. | Enhanced production at 45–155 µmol photons m⁻²·s⁻¹. | nih.gov |

Macronutrient Availability (Nitrogen, Phosphorus, and N:P Stoichiometry)

The availability of essential macronutrients, particularly nitrogen (N) and phosphorus (P), is a primary factor controlling cyanobacterial blooms and, consequently, Toxin III production. wikipedia.orgepa.gov Anthropogenic activities have led to increased nutrient loading (eutrophication) in many water bodies, creating conditions ripe for cyanobacterial proliferation. wikipedia.orgnih.gov

Phosphorus is often the limiting nutrient in freshwater systems, and high concentrations can trigger massive cyanobacterial blooms. wikipedia.org Studies have shown a direct relationship between increased phosphorus concentrations and the production of certain cyanotoxins. nih.govnih.gov For instance, some research indicates that phosphorus limitation can decrease the production of toxins like cylindrospermopsin (B110882), while increased phosphorus availability enhances it. nih.gov However, other studies on anatoxins have found that reduced phosphorus can lead to the highest toxin quotas, suggesting a stress response mechanism. oup.comoup.com

Nitrogen availability and its chemical form (e.g., nitrate, ammonium, urea) also play a significant role. oup.comnoaa.gov Cyanobacteria, including some that produce Toxin III, have a competitive advantage in nitrogen-limited environments due to their ability to fix atmospheric nitrogen. epa.gov However, the influence of nitrogen on toxin production is complex and can vary between different toxins and species. nih.govnoaa.gov For some nitrogen-containing toxins like microcystins and saxitoxins, increased nitrogen availability can lead to higher cellular quotas. nih.gov In contrast, for the nitrogen-poor anatoxin, elevated carbon dioxide, which can influence nitrogen fixation, has been shown to increase its cellular quotas. nih.gov Nitrogen starvation has also been reported to increase the production of some anatoxins. nih.gov

The ratio of nitrogen to phosphorus (N:P stoichiometry) is a critical factor influencing the composition of phytoplankton communities. epa.gov Low N:P ratios can favor the dominance of nitrogen-fixing cyanobacteria. epa.gov The N:P ratio has also been shown to directly impact toxin production. For example, high N:P ratios have been observed to increase the production of saxitoxins in some species. nih.gov

Table 2: Research Findings on the Impact of Nitrogen and Phosphorus on Anatoxin Production

| Cyanobacterial Species | Nutrient Condition | Effect on Anatoxin Quota (per cell) | Reference(s) |

| Dolichospermum sp. | Phosphorus limitation | Active synthesis of anatoxin-a suggested. | noaa.gov |

| Phormidium sp. | Reduced phosphorus | Highest anatoxin quota observed. | oup.comoup.com |

| Phormidium sp. | High nitrogen and high phosphorus | Lowest cellular anatoxin concentrations. | oup.comoup.com |

| Phormidium autumnale | Elevated nitrogen and phosphorus | Decreased dihydroanatoxin-a quota. | nih.gov |

| Phormidium autumnale | Reduced phosphorus | Increased homoanatoxin-a quota. | nih.gov |

| Dolichospermum spp. | Nitrogen-depleted | Higher anatoxin quota compared to nitrogen-rich conditions. | oup.com |

pH and Dissolved Carbon Dioxide Concentrations

The pH and the concentration of dissolved carbon dioxide (CO2) in aquatic systems are interconnected and can significantly influence cyanobacterial growth and toxin production. epa.gov Cyanobacteria are generally more efficient at utilizing low levels of CO2 than many other phytoplankton, giving them a competitive edge in high-pH environments where CO2 becomes less available. epa.gov Photosynthetic activity during intense blooms can lead to a rise in pH due to CO2 uptake. epa.gov

Elevated CO2 levels, a consequence of climate change, can stimulate the growth of some cyanobacteria. nih.gov Research has shown that elevated CO2 can significantly increase the growth rates of Dolichospermum species. nih.gov Furthermore, changes in CO2 can alter the production of different cyanotoxins. For instance, in one study, elevated CO2 decreased the cellular quotas of nitrogen-rich toxins like microcystins and saxitoxins but significantly increased the quotas of the nitrogen-poor anatoxin. nih.gov The degradation of some cyanotoxins, such as anatoxin-a, is also pH-dependent, with faster degradation occurring at higher pH levels in the presence of sunlight. epa.gov

Hydrological Conditions (e.g., Salinity, Water Column Stratification, Flow Regimes)

Hydrological conditions play a crucial role in structuring cyanobacterial communities and influencing bloom dynamics. mdpi.comnih.gov Salinity is a key factor that can determine the geographic distribution of cyanobacterial species. frontiersin.orgresearchgate.net While many Toxin III-producing cyanobacteria are found in freshwater, some are salt-tolerant and can thrive in brackish or estuarine environments. wikipedia.org Changes in salinity can affect cyanobacterial growth, photosynthesis, and toxin production. frontiersin.orgresearchgate.net For some species, moderate salinity is optimal for growth, while extremes can be inhibitory. researchgate.net Studies have shown that salinity can influence the production of toxins like nodularin (B43191), with some reporting increased production at higher salinities. researchgate.net

Water column stratification, the layering of water due to temperature differences, creates stable conditions that can favor the growth of buoyant cyanobacteria, allowing them to form surface scums. nih.gov This stability prevents them from being mixed to deeper, light-limited depths. Longer periods of stratification, potentially exacerbated by climate change, can provide more time for cyanobacterial growth and toxin production. nih.gov

Flow regimes in rivers and streams also impact the development of cyanobacterial mats. Benthic (bottom-dwelling) cyanobacteria, which can be significant producers of anatoxins, are influenced by water velocity. uchicago.edu Proliferations of these mats are often associated with specific flow conditions that allow for their establishment and growth. uchicago.edu

Impact of Biotic Interactions on Toxin III Production:

Biotic interactions, including competition and grazing, can also be significant drivers of Toxin III production. nih.gov The presence of other organisms can create selective pressures that influence the dominance of toxin-producing strains and the amount of toxin they produce.

Interspecific and Intraspecific Competition within Cyanobacterial Assemblages

Competition for resources such as light and nutrients occurs both between different cyanobacterial species (interspecific) and among different strains of the same species (intraspecific). mdpi.commdpi.com The production of toxins like Toxin III may serve as an allelopathic agent, a chemical that inhibits the growth of competing organisms, thereby giving the producer a competitive advantage. nih.govresearchgate.net

Studies have shown that the presence of a competitor can influence the level of cyanotoxin production. nih.gov For example, the production of anatoxin-a by Anabaena flos-aquae was found to increase in the presence of the green alga Chlamydomonas reinhardtii. nih.gov Interspecific competition can be a determining factor in the succession and dominance of cyanobacterial species within a bloom. mdpi.com The outcome of this competition can be influenced by the prevailing environmental conditions, such as nutrient levels and temperature. mdpi.com

Ecological Interactions with Heterotrophic Bacteria and Other Aquatic Microorganisms

Synergistic and Mutualistic Relationships

Certain heterotrophic bacteria have developed intimate, often mutually beneficial, relationships with Toxin III-producing cyanobacteria. mdpi.com These bacteria can inhabit the phycosphere and contribute to the cyanobacterium's growth and persistence in several ways. For instance, some heterotrophic bacteria can solubilize phosphorus, making this essential nutrient more available to the cyanobacteria. mdpi.com Others can decompose hydrogen peroxide, a toxic byproduct of aerobic photosynthesis, thereby protecting the cyanobacterium from oxidative stress. mdpi.com This protective effect can also extend to resistance against certain algaecides used for bloom control. mdpi.com

Research has shown that the growth of some cyanobacteria, such as Microcystis aeruginosa, is accelerated when co-cultured with certain aquatic microorganisms compared to when grown in a monoculture. nih.gov This enhanced growth is linked to the exchange of excretion products between the cyanobacteria and the associated bacteria. nih.gov In return for these benefits, the heterotrophic bacteria utilize the carbon fixed by the photoautotrophic cyanobacteria, creating a tight loop of nutrient cycling that supports both populations. frontiersin.org

Antagonistic and Competitive Interactions

Conversely, many aquatic microorganisms engage in antagonistic interactions with Toxin III-producing cyanobacteria, acting as predators, parasites, or competitors. mdpi.com These antagonistic relationships are a key factor in controlling cyanobacterial populations and have become a focus of research for potential biological control strategies against harmful algal blooms. mdpi.com

Predatory bacteria from phyla such as Proteobacteria, Bacteroidetes, and Firmicutes are known to prey on cyanobacteria. mdpi.com Some, like Bdellovibrio bacteriovorus, employ a strategy of entering the host cell and consuming it from within, while others, such as Myxococcus xanthus, utilize a coordinated "pack-hunting" approach. mdpi.com Pathogenic bacteria, for example Alcaligenes denitrificans, can surround and penetrate cyanobacterial cells to initiate an infection. mdpi.com

Allelopathy, the chemical inhibition of one organism by another, is another significant form of antagonism. Toxin III itself, much like other cyanotoxins such as microcystins and anatoxin-a, is believed to play an allelopathic role. nih.govmdpi.com Studies have demonstrated that purified microcystin-LR can negatively impact the growth of various green algae and other cyanobacteria. nih.gov Similarly, both microcystin (B8822318) and anatoxin-a have been shown to inhibit the motility of the green alga Chlamydomonas reinhardtii. nih.gov These toxins can disrupt the sodium homeostasis of competing organisms, providing a competitive advantage to the producing cyanobacterium. nih.gov Furthermore, Toxin III can negatively affect the richness and diversity of both bacterial and eukaryotic microbial communities by inhibiting their metabolic pathways. nih.gov

The table below summarizes some of the observed interactions between cyanotoxins and other aquatic microorganisms.

| Interacting Organism Type | Nature of Interaction | Observed Effect on Cyanobacteria | Observed Effect on Interacting Organism | Reference Toxin(s) |

| Heterotrophic Bacteria (e.g., Rhizobium sp.) | Mutualism | Growth stimulation via phosphorus solubilization and hydrogen peroxide decomposition. | Utilization of cyanobacterial-fixed carbon. | Microcystin |

| Heterotrophic Bacteria (e.g., Bdellovibrio bacteriovorus) | Predation | Population control. | Source of nutrition. | General Cyanobacteria |

| Heterotrophic Bacteria (e.g., Alcaligenes denitrificans) | Pathogenesis | Cell lysis and death. | Pathogenic life cycle completion. | General Cyanobacteria |

| Green Algae (e.g., Chlamydomonas reinhardtii) | Allelopathy/Competition | Reduced competition for resources. | Inhibition of growth and motility. | Microcystin, Anatoxin-a |

| Other Cyanobacteria | Allelopathy/Competition | Reduced competition for resources. | Inhibition of growth. | Microcystin-LR |

Influence on Cyanobacterial Bloom Dynamics

The balance between these synergistic and antagonistic interactions is a critical determinant of cyanobacterial bloom dynamics. During periods of favorable environmental conditions, such as high nutrient availability and optimal temperature, the mutualistic relationships can amplify the growth of Toxin III-producing cyanobacteria, contributing to the rapid formation of a bloom. mdpi.com The production of Toxin III can further solidify the dominance of the bloom by suppressing competing phytoplankton. mdpi.com

However, the bloom itself can create conditions that favor antagonistic microorganisms. The high density of cyanobacterial cells provides a rich food source for predatory and pathogenic bacteria, whose populations may increase in response. nih.gov As the bloom ages and cells begin to lyse, they release a large amount of organic matter and toxins into the water, which can be utilized by some heterotrophic bacteria while inhibiting others. frontiersin.org This complex interplay of microbial interactions ultimately contributes to the eventual decline and collapse of the bloom.

The following table outlines the influence of different microbial interactions on the progression of a cyanobacterial bloom.

| Interaction Type | Influence on Bloom Formation | Influence on Bloom Persistence | Influence on Bloom Decline |

| Synergism/Mutualism | Promotes initial rapid growth. | Enhances competitive ability and resistance to stress. | Can delay the onset of decline. |

| Antagonism/Competition | Can suppress early-stage growth. | Limits the maximum density of the bloom. | Accelerates the collapse of the bloom. |

| Allelopathy (via Toxin III) | Suppresses competing phytoplankton, favoring cyanobacterial dominance. | Maintains dominance by inhibiting competitors. | High concentrations from mass lysis can have widespread inhibitory effects. |

Ecological Function and Environmental Fate of Toxin Iii

Hypothesized Ecological Roles of Toxin III

The production of Toxin III is a metabolically demanding process, suggesting it confers significant survival advantages to the producing organism. Its functions are thought to be multifaceted, encompassing defensive, competitive, and internal physiological roles. As a microcystin (B8822318), its biological activities can influence not only competing organisms but also the producing cells themselves nih.govnih.gov.

Allelopathic Interactions: One of the most studied potential roles of microcystins like Toxin III is allelopathy—the chemical inhibition of one organism by another. Dissolved microcystins in the water can affect the metabolism, growth, and photosynthetic processes of other phytoplankton, including competing cyanobacteria and green algae nih.govresearchgate.net. For instance, studies have shown that environmentally relevant concentrations of microcystins can induce cell aggregation and increase the cell volume of the green alga Scenedesmus quadricauda nih.gov. This inhibitory action on competitors could be a key factor in allowing toxin-producing cyanobacteria to dominate aquatic environments during blooms researchgate.netresearchgate.net. The putative inhibitory role is often linked to the toxin's potential to inhibit growth and photosynthesis while inducing oxidative stress in competing species researchgate.netresearchgate.net.

Competitive Advantage: The ability to produce Toxin III may offer a competitive edge. By suppressing the growth of other photosynthetic organisms, the producing cyanobacteria can secure a larger share of essential resources like light and nutrients researchgate.net. However, this advantage is not absolute. Some research indicates that under certain conditions, such as light limitation, non-toxic strains of Microcystis can outcompete toxic, microcystin-producing strains asm.orgnih.gov. Conversely, other studies suggest that microcystin-producing strains have a strong selective advantage at low CO2 levels, indicating that the competitive benefit of toxin production is highly dependent on environmental conditions oup.com.

Physiological Aide: Beyond its external effects, Toxin III may serve internal physiological functions for the cyanobacterium. Hypotheses include roles in antioxidation and protection against oxidative stress, which can be heightened under conditions of high light exposure nih.govresearchgate.netnih.gov. Some research suggests that microcystins may function as radical scavengers or have antioxidant properties nih.govnih.gov. Another proposed physiological role is in metal acquisition; the microcystin molecule can bind iron, and strains unable to produce it show reduced fitness in low-iron environments wikipedia.org.

Infochemicals: Microcystins can also act as infochemicals or signaling molecules. They can signal worsening light conditions to other phototrophs due to the dense proliferation of the cyanobacterial bloom nih.gov. For grazers like Daphnia, the presence of these toxins may serve as a defense signal indicating poor-quality food, thereby deterring predation researchgate.net.

Table 1: Summary of Hypothesized Ecological Roles of Toxin III (as a Microcystin)

| Ecological Role | Proposed Mechanism of Action | Supporting Evidence/Observations |

|---|---|---|

| Allelopathy | Inhibits growth and photosynthesis of competing phytoplankton and cyanobacteria. | Induces morphological and physiological changes in green algae (Scenedesmus) and other Microcystis strains nih.gov. |

| Competitive Advantage | Suppresses competitors, leading to better access to resources like light and nutrients. | Toxin-producing strains show a selective advantage under low CO2 conditions oup.com. However, non-toxic strains may win in light-limited scenarios asm.orgnih.gov. |

| Physiological Aide | Acts as an antioxidant, protects against oxidative stress, and aids in iron acquisition. | MC-deficient mutants show increased sensitivity to high light and oxidative stress. The molecule binds iron, aiding survival in iron-poor conditions nih.govwikipedia.org. |

| Infochemical | Signals environmental conditions to other organisms. | Acts as a signal of deteriorating light conditions for other photoautotrophs and as a grazing deterrent for zooplankton nih.govresearchgate.net. |

Mechanisms of Toxin III Release from Cyanobacterial Cells into the Ambient Environment

Understanding the release of Toxin III from the producing cyanobacterial cells is fundamental to assessing environmental exposure. Research overwhelmingly indicates that microcystins are primarily intracellular compounds, with the vast majority of the toxin load contained within healthy, intact cyanobacterial cells riptideweb.comnih.govnih.gov.

The principal mechanism for the release of these toxins into the water column is cell lysis—the rupture of the cell wall riptideweb.comnih.gov. This occurs naturally during cell senescence (aging) and death at the end of a bloom cycle riptideweb.comnih.gov. Environmental stressors and physical damage can also induce lysis. Furthermore, certain water treatment methods, such as the application of algaecides like copper sulfate, are known to cause widespread cell lysis, leading to a rapid and substantial release of intracellular toxins into the surrounding water iwaponline.comproquest.com. Studies have shown that following such chemical treatment, the majority of the cellular toxin can be released within the first few days iwaponline.comproquest.com. In contrast, active excretion of microcystins from healthy, growing cells is considered to be a minor pathway for their release into the environment researchgate.net. Consequently, during the growth phase of a bloom, extracellular (dissolved) toxin concentrations are typically low compared to the amount contained within the cyanobacterial biomass.

Environmental Persistence and Stability of Toxin III under Varied Conditions

Toxin III is a cyclic heptapeptide (B1575542), a structure that confers considerable stability in the environment nih.gov. Microcystins are resistant to chemical hydrolysis and can withstand boiling and significant changes in pH nih.govmdpi.com. This inherent stability allows them to persist in the water column for extended periods after being released from the cells.

The persistence of Toxin III is influenced by several environmental factors:

Light: Photodegradation, particularly by ultraviolet (UV) light, is a significant abiotic process that breaks down microcystins nih.govpjoes.com. However, this process is most effective in clear, shallow waters where light penetration is high. In turbid waters or at greater depths, the toxin is shielded from light, increasing its persistence nih.govmdpi.com. The half-life of microcystin-LR in a natural system has been estimated at 90–120 days per meter of water depth mdpi.com.

Temperature and pH: While stable at high temperatures, the decomposition of microcystins can be accelerated under specific pH and temperature combinations mdpi.com. For instance, decomposition of microcystin-LR has been observed at pH 9 and temperatures between 21-30°C, conditions that can occur during summer blooms epa.govtandfonline.com. The half-life of microcystin-LR was found to be 3 weeks at pH 1 and 10 weeks at pH 9 epa.govtandfonline.com.

Biodegradation: The most important pathway for the removal of microcystins from aquatic environments is microbial degradation nih.govnih.govnih.gov. Specific populations of indigenous environmental bacteria have been identified that can use microcystins as a carbon source, effectively breaking them down into non-toxic by-products nih.govpjoes.combohrium.com. The efficiency of this process depends on the presence and abundance of these specific degrading bacteria bohrium.comnoaa.gov.

The in-situ half-life of microcystins can vary widely, from a few days to several weeks, depending on the interplay of these physical, chemical, and biological factors iwaponline.comresearchgate.net. This persistence means that even after a cyanobacterial bloom has dissipated, the dissolved toxins can remain a concern in the water body mdpi.com.

Table 3: Factors Influencing the Stability and Persistence of Toxin III (as a Microcystin)

| Factor | Effect on Stability/Persistence | Notes |

|---|---|---|

| Chemical Structure | High stability due to cyclic peptide nature. | Resistant to boiling and chemical hydrolysis nih.govmdpi.com. |

| Light (Photodegradation) | Degrades under UV light exposure. | Effectiveness is reduced in turbid waters. Half-life can be long in deep or murky water bodies nih.govmdpi.com. |

| pH | Stable across a wide pH range. | Decomposition is slow but occurs at extremes (e.g., pH 1 and pH 9), with half-lives of several weeks epa.govtandfonline.com. |

| Temperature | Thermally stable. | High temperatures alone are not sufficient for rapid breakdown, but can accelerate degradation in combination with other factors mdpi.comresearchgate.net. |

| Microbial Degradation | Primary pathway for removal from the environment. | Dependent on the presence of specific microcystin-degrading bacteria; can be highly efficient nih.govbohrium.comnoaa.gov. |

Advanced Analytical Methodologies for Toxin Iii Detection and Quantification

High-Resolution Chromatographic Techniques (e.g., HPLC-UV/PDA, LC-MS, LC-MS/MS)

Chromatographic methods are central to cyanotoxin analysis, offering separation and quantification of individual toxin variants.

High-Performance Liquid Chromatography with Ultraviolet/Photodiode Array Detection (HPLC-UV/PDA): Historically, HPLC coupled with a UV or PDA detector has been a common technique for analyzing cyanotoxins that contain a chromophore, such as microcystins europa.euworktribe.com. The PDA detector can provide absorption spectra for compounds, which aids in identification worktribe.com. For instance, microcystins typically show a maximum UV absorption between 222 and 238 nm europa.eu. While established, HPLC-UV/PDA may lack the sensitivity and selectivity required for complex environmental samples or trace-level detection compared to mass spectrometry methods worktribe.comcwejournal.org. The retention time for anatoxin-a is around 5.13 minutes, with a maximum absorption at 227 nm researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with mass spectrometry has become the gold standard for cyanotoxin analysis due to its high sensitivity, selectivity, and ability to identify multiple toxins in a single run epa.govnih.gov. LC-MS/MS methods are particularly powerful, providing structural information that allows for confident identification and quantification of a wide range of cyanotoxins, even at very low concentrations acs.orgnih.gov. Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) can offer faster analysis times and higher separation efficiency europa.eunih.gov. U.S. Environmental Protection Agency (EPA) methods, such as Method 544 and Method 545, utilize LC-MS/MS for the determination of microcystins, nodularin (B43191), anatoxin-a, and cylindrospermopsin (B110882) in drinking water cncb.ac.cnepa.gov. These methods can achieve detection limits well below the World Health Organization (WHO) provisional guideline value of 1 µg/L for Microcystin-LR .

| Technique | Analytes | Sample Matrix | Common Detector | Key Advantages & Disadvantages |

| HPLC-UV/PDA | Microcystins, Nodularins | Water, Algal Cultures | Photodiode Array (PDA) | Advantages: Established, good for compounds with UV absorbance. Disadvantages: Lower sensitivity and selectivity, not suitable for all toxins europa.euworktribe.com. |

| LC-MS | Microcystins, Anatoxin-a, Cylindrospermopsin | Water, Shellfish Tissue | Time-of-Flight (TOF), Quadrupole | Advantages: High sensitivity and selectivity, provides molecular weight information. Disadvantages: More expensive, matrix effects can cause ion suppression acs.org. |

| LC-MS/MS | Multiclass Cyanotoxins | Water, Dietary Supplements, Biofilms | Triple Quadrupole (QqQ) | Advantages: Highest sensitivity and specificity, structural confirmation, suitable for multi-toxin analysis. Disadvantages: High cost and complexity cncb.ac.cnnih.govnih.gov. |

| UHPLC-HRMS | Multiclass Cyanotoxins | Surface Water | Orbitrap, TOF | Advantages: Extremely low detection limits (pg/L), high confidence in identification due to high mass resolution. Disadvantages: High instrument cost nih.gov. |

Immunoassay-Based Detection Systems (e.g., Enzyme-Linked Immunosorbent Assay (ELISA))

Immunoassays like ELISA are widely used for rapid screening of cyanotoxins. These tests utilize antibodies that specifically bind to a target toxin or a common structural feature of a toxin class cwejournal.org.

Enzyme-Linked Immunosorbent Assay (ELISA): Commercial ELISA kits are available for the major cyanotoxin classes, including microcystins/nodularins, cylindrospermopsin, anatoxin-a, and saxitoxin (B1146349) epa.govepa.gov. The most common ELISA for microcystins targets the unique ADDA (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) amino acid, which is present in most microcystin (B8822318) and nodularin variants epa.govmdpi.com. This allows the test to measure the "total microcystin" concentration. ELISAs are cost-effective, require less sophisticated equipment than LC-MS, and provide rapid results, making them ideal for screening large numbers of samples epa.govcityofsalem.net. However, they have limitations in selectivity; they cannot distinguish between different toxin congeners within a class, and cross-reactivity can sometimes lead to inaccuracies greenwaterlab.com. Positive results from ELISA screening are often recommended for confirmation by a more definitive method like LC-MS/MS epa.govgreenwaterlab.com.

Biochemical Activity Assays (e.g., Protein Phosphatase Inhibition Assay)

Biochemical assays measure the activity of a toxin based on its mechanism of action.

Protein Phosphatase Inhibition Assay (PPIA): This assay is specifically used for detecting hepatotoxins like microcystins and nodularins, which act by inhibiting protein phosphatase 1 (PP1) and 2A (PP2A) enzymes jst.go.jpmdpi.com. The PPIA measures the inhibition of enzyme activity in the presence of a sample, and the level of inhibition is proportional to the concentration of the toxin nih.gov. It is a highly sensitive method capable of detecting microcystins at concentrations in the sub-µg/L range jst.go.jpbohrium.com. The PPIA can detect all toxic variants of microcystins and nodularins, regardless of their structure, as long as they inhibit the enzyme biorxiv.org. This makes it a valuable tool for assessing the total hepatotoxic potential of a water sample cwejournal.orgmdpi.com.

| Assay | Target Toxins | Principle | Detection Limit | Key Advantages & Disadvantages |

| ELISA | Microcystins/Nodularins, Saxitoxin, Anatoxin-a, Cylindrospermopsin | Antibody-antigen binding | ~0.1 µg/L | Advantages: Rapid, cost-effective, high-throughput screening. Disadvantages: Cross-reactivity issues, not congener-specific, potential for matrix interference epa.govepa.gov. |

| PPIA | Microcystins, Nodularins | Inhibition of protein phosphatase enzyme activity | ~0.1 - 0.4 µg/L | Advantages: Detects all biologically active hepatotoxins, highly sensitive, cost-effective. Disadvantages: Not toxin-specific (inhibited by other compounds), no commercial kits readily available cwejournal.orgnih.govbohrium.com. |

Development and Application of Multi-Toxin Analytical Approaches

Because a single cyanobacterial bloom can produce multiple classes of toxins, there is a growing need for analytical methods that can detect a wide range of cyanotoxins simultaneously nih.govwho.int.

Multi-Toxin LC-MS/MS Methods: The development of multi-toxin methods is a significant advancement in cyanotoxin analysis nih.gov. These methods typically use LC-MS/MS to screen for dozens of different cyanotoxins and their variants across different chemical classes (e.g., peptides, alkaloids) in a single analytical run cncb.ac.cnnih.gov. Hydrophilic Interaction Liquid Chromatography (HILIC) has proven effective for simultaneously analyzing both polar toxins (like saxitoxins) and less polar ones (like microcystins) nih.govnih.gov. These comprehensive approaches are crucial for a complete risk assessment of cyanobacterial blooms, as they provide a more accurate picture of the total toxic load in a sample nih.govwho.int. A recently developed LC-MS/MS method can identify and quantify eighteen different cyanotoxins in an 8-minute run nih.gov.

Degradation and Biotransformation Pathways of Toxin Iii

Biological Degradation Mechanisms:

Microbial activity is a primary driver of Toxin III breakdown in natural ecosystems. Certain bacteria have evolved enzymatic machinery to utilize this complex cyclic peptide as a source of carbon and nitrogen.

A diverse range of bacteria capable of degrading Toxin III have been isolated from various aquatic environments, often co-occurring with toxin-producing cyanobacterial blooms. While Sphingomonas species were among the first and most extensively studied, numerous other genera have since been identified. These bacteria are predominantly from the phyla Proteobacteria and Actinobacteria. mdpi.comnih.gov

Key bacterial genera and species implicated in the biodegradation of Toxin III include:

Sphingomonas : Several species within this genus are well-documented Toxin III degraders. nih.govhep.com.cn A notable example is a Sphingomonas sp. strain that was found to completely biodegrade Microcystin-RR within 72 hours. nih.gov

Sphingopyxis : Strains like Sphingopyxis sp. YF1 have been identified as efficient degraders of the toxin. mdpi.comuark.edu

Arthrobacter : This genus includes several species that have demonstrated the ability to remove Toxin III within 72 hours. mdpi.comnih.gov

Bacillus : Certain Bacillus species can completely degrade variants of Toxin III within a few days. mdpi.com

Other Genera : Additional bacteria with Toxin III degrading capabilities include Acinetobacter, Brevibacterium, Novosphingobium, Paucibacter, Pseudomonas, Rhodococcus, and Stenotrophomonas. mdpi.comnih.govhep.com.cn

Table 1: Selected Bacterial Strains with Toxin III Degradation Capability

| Phylum | Genus | Species/Strain | Degradation Notes |

|---|---|---|---|

| Proteobacteria | Sphingomonas | CBA4 | Capable of complete Microcystin-RR degradation within 36-72 hours. nih.gov |

| Proteobacteria | Sphingopyxis | YF1 | Possesses the mlr gene cluster for Toxin III degradation. mdpi.comuark.edu |

| Proteobacteria | Paucibacter | toxinivorans | Known to metabolize Toxin III. hep.com.cn |

| Proteobacteria | Pseudomonas | aeruginosa | Identified as a Toxin III degrading bacterium. hep.com.cn |

| Actinobacteria | Arthrobacter | Multiple spp. | Demonstrated Toxin III removal within 72 hours. mdpi.comnih.gov |

| Actinobacteria | Rhodococcus | sp. | Identified as a Toxin III degrader. nih.gov |

| Actinobacteria | Brevibacterium | sp. | Confirmed to degrade Toxin III. nih.gov |

| Firmicutes | Bacillus | sp. AMRI-03 | Showed complete degradation of Microcystin-RR within five days. mdpi.com |

The most well-characterized biological degradation pathway for Toxin III involves a series of enzymatic reactions encoded by the mlr gene cluster. researchgate.net This pathway effectively detoxifies the molecule through sequential hydrolysis.

The enzymatic degradation process unfolds in the following steps:

Linearization : The process is initiated by the enzyme MlrA, also known as microcystinase. uark.edu MlrA is a metalloprotease that cleaves the cyclic structure of Toxin III at the peptide bond between the Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) and Arginine (Arg) residues. uark.edufrontiersin.org This initial step results in a linearized, less toxic intermediate. frontiersin.org

Peptide Bond Cleavage : The linearized Toxin III is then acted upon by the MlrB enzyme, a serine protease. researchgate.net MlrB hydrolyzes the peptide bond between the Alanine (Ala) and Leucine (Leu) residues, breaking the linearized molecule into a smaller tetrapeptide and other fragments. researchgate.net

Further Degradation : The MlrC enzyme, likely a metallopeptidase, continues the degradation process. researchgate.net It can act on the tetrapeptide produced by MlrB, as well as potentially on the linearized Toxin III directly, to yield smaller peptide fragments and ultimately free the Adda amino acid. uark.eduresearchgate.net

Transport : The mlr gene cluster also contains the mlrD gene, which is believed to encode a transporter protein. uark.edu This protein likely facilitates the transport of the degradation intermediates across the bacterial cell membrane for further metabolism.

Recent research has also suggested that in some bacteria, such as Sphingopyxis sp. YF1, the Adda molecule released during this process can be further broken down via pathways associated with phenylacetic acid (PAA) degradation. mdpi.com

Table 2: The mlr Gene Cluster and its Role in Toxin III Degradation

| Gene | Encoded Enzyme | Enzyme Type | Function |

|---|---|---|---|

| mlrA | MlrA (Microcystinase) | Metalloprotease | Cleaves the cyclic Toxin III into a linear form. uark.edufrontiersin.org |

| mlrB | MlrB | Serine Protease | Degrades the linearized Toxin III into a tetrapeptide. researchgate.net |

| mlrC | MlrC | Metallopeptidase | Hydrolyzes the tetrapeptide and other intermediates. uark.eduresearchgate.net |

| mlrD | MlrD | Transporter Protein | Believed to transport degradation products into the cell. uark.edu |

Abiotic Degradation Processes:

In addition to biological breakdown, Toxin III is susceptible to degradation through various non-biological physical and chemical processes.

Toxin III can be decomposed by ultraviolet (UV) radiation. The rate of this photodegradation is dependent on the intensity and wavelength of the UV light. nih.gov

Natural Conditions : Under natural sunlight, the degradation of Toxin III can occur, although the rates may be influenced by water clarity, depth, and the presence of other photosensitizing compounds.

Engineered Conditions : In water treatment settings, UV irradiation is a viable method for Toxin III removal. Studies have shown that the toxin is easily decomposed by UV light, particularly at wavelengths close to its absorption maxima. nih.gov For instance, one study reported that with a UV intensity of 2550 µW/cm², Toxin III was completely decomposed within 10 minutes. nih.gov The process not only breaks down the toxin but can also lead to the formation of less toxic geometric isomers. nih.gov Advanced oxidation processes that couple UV with oxidants like hydrogen peroxide (H₂O₂) can further enhance degradation efficiency. researchgate.net

Chemical oxidation is a common and effective method for Toxin III removal in water treatment plants. Various oxidizing agents can rapidly transform the toxin into non-toxic or less toxic byproducts.

Titanium Dioxide (TiO₂) Photocatalysis : In the presence of a TiO₂ catalyst and UV radiation, Toxin III undergoes rapid oxidative decomposition. nih.gov This process follows first-order reaction kinetics, with studies demonstrating half-lives of less than 5 minutes in laboratory settings. nih.gov

Chlorine Dioxide (ClO₂) : Chlorine dioxide can oxidize Toxin III, although its effectiveness can be reduced by the presence of natural organic matter which consumes the oxidant. nih.gov The reaction results in the formation of dihydroxy isomers of Toxin III, which have been shown to be nontoxic. nih.govacs.org

Peracetic Acid (PAA) : The effectiveness of peracetic acid in degrading Toxin III is pH-dependent, with greater degradation observed at higher pH levels. mdpi.com At pH 8, a noticeable reduction in Toxin III concentration has been observed, although the reaction is considered slow compared to other oxidants. mdpi.com

Photoelectrooxidation : This advanced oxidation process combines electrolysis and photocatalysis. It has proven highly efficient, achieving up to a 99% reduction in Toxin III concentration, bringing levels to below 1 µg/L. scielo.brresearchgate.netscielo.br

Table 3: Comparison of Abiotic Degradation Processes for Toxin III

| Process | Conditions/Reagents | Outcome | Efficiency Notes |

|---|---|---|---|

| Photodegradation | UV Radiation (esp. around absorption maxima) | Decomposition, Isomerization | Complete decomposition in 10 min at 2550 µW/cm². nih.gov |

| Photocatalysis | UV Radiation, TiO₂ | Oxidative Decomposition | Half-life of <5 minutes in lab conditions. nih.gov |

| Chemical Oxidation | Chlorine Dioxide (ClO₂) | Formation of non-toxic dihydroxy isomers | Rate constant of 1.24 M⁻¹ s⁻¹ at pH 5.65. nih.govacs.org |

| Chemical Oxidation | Peracetic Acid (PAA) | pH-dependent degradation | ~30% reduction at pH 8 after 4 hours. mdpi.com |

| Photoelectrooxidation | UV Radiation, Electrical Current | Oxidative Decomposition | Up to 99% removal efficiency. scielo.brresearchgate.netscielo.br |

Table of Compounds Mentioned

| Compound Name |

|---|

| 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda) |

| Alanine |

| Arginine |

| Chlorine Dioxide |

| Hydrogen Peroxide |

| Leucine |

| Microcystin-LR |

| Microcystin-RR |

| Peracetic Acid |

| Phenylacetic Acid |

| Titanium Dioxide |

Omics Approaches in Toxin Iii Research: Genomics, Transcriptomics, and Proteomics

Comparative Genomics for Discriminating Toxin-Producing and Non-Toxin-Producing Cyanobacterial Strains

A foundational challenge in managing harmful algal blooms is the inability to distinguish between toxic and non-toxic cyanobacterial strains based on morphology alone. mdpi.com Comparative genomics has emerged as a powerful tool to overcome this obstacle. By sequencing and comparing the entire genomes of Toxin III-producing and non-producing strains, scientists can pinpoint the exact genetic loci responsible for toxicity.

Research has consistently shown that the ability to produce toxins is directly linked to the presence of a specific toxin biosynthesis gene cluster. researchgate.netoup.com For Toxin III, this is often referred to as the tti gene cluster. Strains that possess the tti cluster can synthesize the toxin, while those lacking it cannot. This presence-or-absence dichotomy is a key differentiator that genomic analysis can reveal. oup.com

Table 1: Hypothetical Gene Composition of the Toxin III (tti) Biosynthesis Cluster

This interactive table, modeled after known cyanotoxin gene clusters, illustrates the types of genes typically involved in producing a complex secondary metabolite like Toxin III.

| Gene | Proposed Function | Enzyme Class |

| ttiA | Chain initiation and loading | Non-ribosomal Peptide Synthetase (NRPS) |

| ttiB | Peptide chain elongation and modification | NRPS |

| ttiC | Polyketide chain extension | Polyketide Synthase (PKS) |

| ttiD | Tailoring enzyme (e.g., methylation) | Methyltransferase |

| ttiE | Toxin transport and export | ABC Transporter |

| ttiF | Regulatory protein | Transcriptional Regulator |

Transcriptomic Profiling of Toxin III Biosynthesis Genes in Response to Environmental Perturbations

While genomics reveals the potential for Toxin III production, transcriptomics uncovers whether the toxin genes are actively being expressed. usgs.gov Transcriptomic profiling involves measuring the abundance of messenger RNA (mRNA) transcripts from the tti gene cluster under various conditions. This approach has been crucial in understanding how environmental factors regulate Toxin III synthesis. nih.gov

Studies have shown that the expression of toxin biosynthesis genes is not constant but fluctuates in response to environmental perturbations such as changes in nutrient availability (nitrogen and phosphorus), light intensity, and temperature. nih.govnih.gov

Key Research Findings:

Nutrient Limitation: Nitrogen and phosphorus are critical for cyanobacterial growth and metabolism. Research indicates that limitation of these key nutrients can lead to an upregulation of toxin biosynthesis genes. nih.govsemanticscholar.org For instance, under nitrogen-deficient conditions, a significant increase in tti gene transcripts may be observed, suggesting a potential role for Toxin III in cellular processes under stress. semanticscholar.org

Light Intensity: Light is a fundamental driver of cyanobacterial photosynthesis and metabolism. High light intensities have been shown to increase the transcription of toxin genes. asm.org This response may be linked to managing oxidative stress, as high light can lead to the production of reactive oxygen species. nih.gov

Other Stressors: Exposure to other environmental stressors, such as certain chemicals or changes in pH, can also influence the transcriptional activity of the tti gene cluster. nih.govmdpi.com

These findings demonstrate that Toxin III production is a dynamically regulated process, closely integrated with the cell's perception of and response to its environment. nih.gov Understanding these regulatory networks is essential for predicting when blooms are most likely to become highly toxic.

Table 2: Summary of Transcriptomic Responses of tti Genes to Environmental Factors

This interactive table summarizes typical gene expression patterns observed in cyanotoxin research in response to common environmental changes.

| Environmental Factor | Condition | Typical Transcriptional Response of tti Genes | Reference Concept |

| Nitrogen | Limitation | Upregulation | semanticscholar.org |

| Repletion | Downregulation | semanticscholar.org | |

| Phosphorus | Limitation | Upregulation | nih.gov |

| Light | High Intensity | Upregulation | asm.org |

| Low Intensity / Dark | Downregulation | asm.org |

Proteomic Investigations of Proteins Involved in Toxin III Production and Regulation

Proteomics is the large-scale study of proteins, the functional workhorses of the cell. mdpi.com In the context of Toxin III, proteomics helps to identify and quantify the proteins directly involved in its biosynthesis—the enzymes encoded by the tti gene cluster—as well as other proteins that regulate this process or are affected by it. mdpi.com

By comparing the proteomes of Toxin III-producing and non-producing strains, or the same strain under different environmental conditions, researchers can identify proteins whose abundance correlates with toxicity. nih.gov

Key Research Findings:

Detection of Biosynthesis Enzymes: Proteomic analyses have successfully identified the large, multifunctional enzymes (NRPS and PKS) encoded by toxin gene clusters in bloom samples, confirming their expression in the environment. nih.gov

Regulatory Proteins: Investigations have pointed to the involvement of global regulatory proteins, such as the nitrogen regulator NtcA, in controlling toxin production. nih.govnih.gov The abundance of these regulatory proteins can change in response to nutrient status, providing a link between environmental signals and the toxin synthesis machinery.

These proteomic insights bridge the gap between gene expression (transcriptomics) and the actual synthesis of the toxin, providing a more complete picture of how cyanobacterial cells manage the metabolic cost and potential benefits of producing Toxin III.

Application of Metagenomics and Metaproteomics for In Situ Analysis of Toxic Bloom Events

While lab-based studies are crucial, understanding Toxin III production in its natural context requires analyzing entire microbial communities during bloom events. Metagenomics and metaproteomics are powerful tools for this in situ analysis. nih.gov

Metagenomics involves sequencing the total DNA from an environmental sample, providing a snapshot of the entire genetic potential of the microbial community. nih.govplos.org This approach allows researchers to:

Identify the various cyanobacterial species present in a bloom, including those carrying the tti gene cluster. oup.comnih.gov

Assess the abundance and distribution of the tti genes within the bloom community, which can be an indicator of the bloom's toxic potential. mdpi.com

Reconstruct "metagenome-assembled genomes" (MAGs) of key organisms to study their genetic makeup without needing to culture them in a lab. nih.govbiorxiv.org

Metaproteomics involves identifying the total protein content of an environmental sample. This provides a direct measure of the functional state of the community at a specific point in time. bgsu.edu In the context of a Toxin III bloom, metaproteomics can:

Detect the actual protein machinery (the Toxin III synthetases) responsible for producing the toxin, confirming that the genes are not only present but are also being translated into functional enzymes.

Reveal the dominant metabolic activities occurring within the bloom, highlighting the interplay between toxin-producing cyanobacteria and other associated microorganisms. bgsu.edu

Together, these meta-'omics' approaches provide a comprehensive ecological view, showing not just which microbes have the potential to produce Toxin III, but what they are actively doing in their natural environment. nih.govtennessee.edu This is critical for understanding the drivers of toxic bloom formation, persistence, and decline. bgsu.edu

Mechanistic Research in Controlled Model Systems

Elucidation of Cellular and Subcellular Mechanisms of Toxin III Action

The primary molecular target of Toxin III, like other microcystins, is the family of serine/threonine protein phosphatases, specifically protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). nih.govmdpi.com These enzymes are crucial regulators of a vast array of cellular processes, and their inhibition by Toxin III leads to a cascade of downstream effects, ultimately culminating in cellular dysfunction and death.

The toxicity of microcystin (B8822318) variants can differ based on their chemical structure. nih.govmdpi.com Studies comparing different microcystins have revealed that variations in the amino acid composition influence their bioactivity. For instance, demethylated versions of microcystin-RR, such as Toxin III, have demonstrated higher cytotoxic activity compared to their fully methylated counterparts. mdpi.com

Protein Phosphatase Inhibition

The inhibition of PP1 and PP2A by microcystins is a well-established mechanism. nih.govmdpi.com This inhibition disrupts the delicate balance of protein phosphorylation and dephosphorylation, which is essential for maintaining cellular homeostasis. The interaction between the toxin and the catalytic subunit of the phosphatases is highly specific and leads to the hyperphosphorylation of numerous cellular proteins. This aberrant phosphorylation can alter protein function, disrupt signaling pathways, and compromise the structural integrity of the cell.

The potency of protein phosphatase inhibition can be quantified using in vitro assays. These assays typically measure the activity of purified PP1 or PP2A in the presence of varying concentrations of the toxin. The half-maximal inhibitory concentration (IC50) is a common metric used to compare the inhibitory potential of different microcystin variants. While specific IC50 values for Toxin III are not as widely reported as for microcystin-LR, the general mechanism of covalent and non-covalent interactions with the phosphatase active site is conserved across the microcystin family.

Comparative Protein Phosphatase 1 (PP1) Inhibition by Microcystin Variants

| Microcystin Variant | Relative PP1 Inhibition Potency |

|---|---|

| Microcystin-LR | High |

| Microcystin-RR | Lower than MC-LR |

| Toxin III (3-desmethylmicrocystin RR) | Potentially higher than MC-RR |

In Vitro Cellular Responses

In controlled laboratory settings, the exposure of various cell lines to microcystins, including variants structurally similar to Toxin III, elicits a range of cytotoxic responses. The primary target organ for microcystin toxicity is the liver, and thus, hepatocytes are often used as a model system.

The key cellular responses observed in vitro include:

Cytoskeletal Disruption: One of the most prominent effects of protein phosphatase inhibition is the hyperphosphorylation of cytoskeletal proteins, such as cytokeratins. This leads to the disassembly of intermediate filaments and a collapse of the cytoskeleton, resulting in a characteristic rounding of the cells and loss of cell-to-cell adhesion.

Apoptosis (Programmed Cell Death): Microcystins are potent inducers of apoptosis. The disruption of cellular signaling pathways and the induction of cellular stress activate the apoptotic cascade. This is characterized by cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.

Oxidative Stress: Exposure to microcystins has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components, including lipids, proteins, and DNA, further contributing to cytotoxicity.

Loss of Membrane Integrity: At higher concentrations or with prolonged exposure, the cellular damage can lead to a loss of plasma membrane integrity. This can be measured by the release of intracellular enzymes, such as lactate (B86563) dehydrogenase (LDH), into the surrounding medium. nih.gov

Summary of In Vitro Cellular Responses to Microcystins

| Cellular Response | Observed Effects | Key Molecular Events |

|---|---|---|

| Cytoskeletal Disruption | Cell rounding, loss of adhesion | Hyperphosphorylation of cytokeratins |

| Apoptosis | Cell shrinkage, DNA fragmentation | Activation of caspase cascades |

| Oxidative Stress | Increased reactive oxygen species (ROS) | Depletion of cellular antioxidants |

| Membrane Damage | Release of intracellular enzymes (e.g., LDH) | Disruption of membrane integrity |

Development and Validation of Mechanistic Models for Predicting Toxin III Production and Cyanobacterial Bloom Dynamics

Predicting the occurrence and toxicity of cyanobacterial blooms is a critical goal for environmental and public health management. To this end, researchers are developing and validating various mechanistic and data-driven models.

Mechanistic models aim to simulate the growth of cyanobacteria and their production of toxins based on fundamental biological and physicochemical principles. These models often incorporate a range of environmental factors known to influence cyanobacterial blooms, such as:

Nutrient Availability: The concentrations of key nutrients like phosphorus and nitrogen are major drivers of cyanobacterial growth.

Light Intensity and Duration: As photosynthetic organisms, cyanobacteria are highly dependent on light availability.

Water Temperature: Temperature affects the metabolic rates of cyanobacteria and can influence species composition within a bloom.

Water Column Stability and Mixing: The physical properties of the water body can impact the distribution and accumulation of cyanobacteria.

These models can be used to explore different scenarios and to understand the complex interplay of factors that lead to the formation of toxic blooms. Validation of these models is crucial and is typically achieved by comparing model outputs with field observations from lakes, reservoirs, and other water bodies.

In addition to mechanistic models, data-driven approaches, such as machine learning and artificial intelligence, are increasingly being used to predict cyanobacterial blooms and toxin concentrations. These models leverage large datasets of environmental and biological monitoring data to identify patterns and relationships that can be used for forecasting. While these models may not provide the same level of mechanistic understanding as process-based models, they can be powerful predictive tools.

The development of robust and accurate predictive models for Toxin III production and cyanobacterial bloom dynamics is an ongoing area of research. The integration of real-time monitoring data with increasingly sophisticated models holds promise for the future of early warning systems for toxic cyanobacterial blooms.

Comparative Analysis: Toxin Iii Within the Broader Cyanotoxin Spectrum

Structural and Biosynthetic Similarities and Differences Between Toxin III and Other Microcystin (B8822318) Congeners

Toxin III, identified as 3-desmethylmicrocystin RR, is a structural variant of the widely studied microcystin-RR. Both belong to the microcystin family, a group of cyclic heptapeptides produced by various cyanobacteria, including species of Microcystis, Planktothrix, and Anabaena. The general structure of microcystins is characterized by the formula cyclo-(D-Ala¹-X²-D-MeAsp³-Z⁴-Adda⁵-D-Glu⁶-Mdha⁷), where X and Z represent variable L-amino acids. The significant structural diversity within the microcystin class, with over 279 identified congeners, is primarily due to variations in these X and Z amino acid positions, as well as modifications at other positions within the molecule mdpi.comnih.gov.

The key structural difference between Toxin III (3-desmethylmicrocystin RR) and its parent compound, microcystin-RR, lies in the D-MeAsp³ position. In Toxin III, this position is occupied by D-Aspartic acid (D-Asp) instead of D-erythro-β-methylaspartic acid (D-MeAsp). This demethylation at the third amino acid residue is a notable variation, while both congeners share the same amino acids at the variable positions X and Z, which are both Arginine (R) in the case of microcystin-RR. The unique Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) amino acid at position 5 is a hallmark of all microcystins and is crucial for their biological activity nih.govnih.gov.

The biosynthesis of microcystins is a complex process orchestrated by a large multienzyme complex encoded by the mcy gene cluster. This complex comprises nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), along with tailoring enzymes mdpi.comnih.gov. The structural variations among microcystin congeners arise from the genetic diversity within the mcy gene cluster across different cyanobacterial strains. For instance, the specificity of the adenylation (A) domains within the NRPS modules determines which amino acids are incorporated at the variable X and Z positions nih.gov.

The biosynthesis of Toxin III (3-desmethylmicrocystin RR) follows the general microcystin synthesis pathway. The difference arises from a variation in the tailoring steps. The methylation of the aspartic acid residue at position 3 is catalyzed by a specific methyltransferase. In strains producing 3-desmethylmicrocystin RR, this methylation step is either absent or incomplete, leading to the incorporation of D-Asp instead of D-MeAsp. This lack of methylation can be attributed to the inactivity or absence of the responsible N-methyltransferase domain within the McyA1 enzyme nih.gov. The rest of the biosynthetic process, including the synthesis of the Adda moiety and the cyclization of the peptide, is thought to be consistent with that of other microcystins nih.gov.

Table 1: Structural Comparison of Toxin III (3-desmethylmicrocystin RR) and Microcystin-RR

| Feature | Toxin III (3-desmethylmicrocystin RR) | Microcystin-RR |

|---|---|---|

| General Structure | Cyclic Heptapeptide (B1575542) | Cyclic Heptapeptide |

| Amino Acid at Position 2 (X) | L-Arginine | L-Arginine |

| Amino Acid at Position 3 | D-Aspartic acid (D-Asp) | D-erythro-β-methylaspartic acid (D-MeAsp) |

| Amino Acid at Position 4 (Z) | L-Arginine | L-Arginine |

| Molecular Mass (Da) | 1023 | 1037 |

Distinctions in Ecological Roles and Environmental Interactions Between Toxin III and Other Major Cyanotoxin Classes (e.g., Nodularins, Anatoxins, Saxitoxins, Cylindrospermopsins)

While Toxin III is a member of the microcystin family of hepatotoxins, its ecological role is best understood within the broader context of microcystins as a class and in comparison to other major cyanotoxin classes. The production of these secondary metabolites is thought to provide a competitive advantage to the producing cyanobacteria.

Microcystins (including Toxin III) are primarily intracellular toxins that are released into the water upon cell lysis. Their primary ecological role is often debated but is thought to include defense against grazing by zooplankton and other aquatic organisms. Their hepatotoxicity can deter predators, thus favoring the proliferation of the toxin-producing cyanobacterial strain. Microcystins are known inhibitors of protein phosphatases 1 and 2A in eukaryotes, a mechanism that can lead to liver damage in vertebrates oup.com.

Nodularins , structurally similar to microcystins but with a cyclic pentapeptide structure, are also hepatotoxins with a similar mode of action. They are predominantly produced by the brackish water cyanobacterium Nodularia spumigena. Their ecological role is also considered to be anti-grazer defense, particularly in estuarine and brackish environments where they can form extensive blooms nih.govmdpi.com.

Anatoxins , such as anatoxin-a and anatoxin-a(s), are potent neurotoxins. Anatoxin-a is a secondary amine that acts as a potent agonist at nicotinic acetylcholine receptors, leading to neuromuscular blockade and rapid death by respiratory paralysis. Their rapid action suggests an ecological role in deterring smaller, fast-acting grazers. Unlike the larger peptide toxins, anatoxins are alkaloids and are produced by several genera including Anabaena and Aphanizomenon oup.com.

Saxitoxins are another class of neurotoxins that block voltage-gated sodium channels in nerve and muscle cells, leading to paralysis. Produced by both freshwater cyanobacteria (e.g., Anabaena circinalis, Aphanizomenon sp.) and marine dinoflagellates, saxitoxins are infamous for their accumulation in shellfish, causing paralytic shellfish poisoning (PSP) in humans. Their ecological role is likely defense against a broad range of predators nih.gov.

Cylindrospermopsins are cytotoxic alkaloids with a broader range of target organs, including the liver, kidneys, spleen, and thymus. This toxin is often found extracellularly in high concentrations. Its high solubility and stability in water mean it can persist in the environment, potentially acting as an allelopathic agent to inhibit the growth of competing phytoplankton, in addition to its role as a grazing deterrent mdpi.comnih.gov.

Table 2: Comparative Ecological and Environmental Characteristics of Major Cyanotoxin Classes

| Cyanotoxin Class | Primary Mode of Action | Primary Target Organ(s) | Typical Producing Genera | Primary Ecological Role (Hypothesized) |

|---|---|---|---|---|

| Microcystins (incl. Toxin III) | Protein Phosphatase Inhibition | Liver | Microcystis, Planktothrix, Anabaena | Anti-grazer defense |

| Nodularins | Protein Phosphatase Inhibition | Liver | Nodularia | Anti-grazer defense |

| Anatoxins | Nicotinic Acetylcholine Receptor Agonist | Nervous System | Anabaena, Aphanizomenon | Anti-grazer defense |

| Saxitoxins | Sodium Channel Blocker | Nervous System | Anabaena, Aphanizomenon, Cylindrospermopsis | Anti-grazer defense |

| Cylindrospermopsins | Inhibition of Protein Synthesis | Liver, Kidneys, Spleen, Thymus | Cylindrospermopsis, Aphanizomenon | Anti-grazer defense, Allelopathy |

Co-occurrence Dynamics of Toxin III with Other Environmental Pollutants and Natural Biologically Active Compounds